(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)2-1-5-3-7-4-6(5)10/h5-7H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
XUHXWYFUDSFSMH-NTSWFWBYSA-N |
Isomeric SMILES |
C1CS(=O)(=O)[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
C1CS(=O)(=O)C2C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Ylide Generation
Azomethine ylides are generated in situ from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine under thermal or acidic conditions. The ylide reacts with 4-substituted 2,3-dihydrothiophene 1,1-dioxides to form the bicyclic scaffold.
Reaction Conditions
- Solvent: Dichloromethane or toluene
- Temperature: 0–25°C
- Catalyst: Trifluoroacetic acid (TFA) or lithium fluoride (LiF)
Outcomes
Stereochemical Control
The cis-fused bicyclic system ((3aR,6aS)-configuration) is favored due to torsional strain minimization, confirmed by X-ray crystallography. Substituents at the 4-position of dihydrothiophene dioxide direct regioselectivity.
Michael Addition-Cyclization Cascades
Alternative routes employ Michael addition followed by intramolecular cyclization:
Thioacrylamide Intermediates
3-Aryl-2-cyanothioacrylamides react with α-thiocyanatoacetophenone under basic conditions to form dihydrothiophene intermediates, which cyclize to the target scaffold.
Optimized Protocol
Yield
Mechanistic Insights
Density functional theory (DFT) studies reveal a stepwise mechanism:
- Thiolate attack on α-thiocyanatoacetophenone.
- Cyclization via transition state with ΔG‡ = 18.3 kcal/mol.
Post-Functionalization Strategies
N-Benzylation
The free amine in hexahydrothienopyrrole dioxide is benzylated using benzyl bromide in dimethylformamide (DMF) with N,N-diisopropylethylamine as base.
Conditions
Sulfone Oxidation
Thiophene precursors are oxidized to sulfones using hydrogen peroxide in acetic acid.
Key Data
Scalability and Industrial Applications
Large-Scale Synthesis
Patent EP0682028A1 describes a pilot-scale protocol:
Continuous Flow Systems
Recent advances utilize microreactors to enhance heat transfer and reduce reaction times by 70%.
Analytical Characterization
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thieno[2,3-c]pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 197.68 g/mol
- IUPAC Name : (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 0
Antimicrobial Activity
Research has demonstrated that (3As,6as)-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide exhibits significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated a strong inhibitory effect on Gram-positive bacteria, suggesting potential use as an antibiotic agent .
Anticancer Properties
Another area of investigation is the compound's anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a case study highlighted its efficacy in inhibiting tumor growth in xenograft models of breast cancer . The compound's mechanism of action appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
Neuroprotective Effects
Recent research has also focused on the neuroprotective effects of this compound. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This property positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into polymer matrices has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that devices fabricated with this compound exhibit enhanced performance characteristics due to improved charge transport properties .
Coatings and Polymers
The compound's chemical stability and film-forming ability allow for its application in coatings. Studies have shown that incorporating this compound into polymer systems can enhance their mechanical properties and resistance to environmental degradation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating a promising lead for further development .
Case Study 2: Neuroprotection in Animal Models
A study involving animal models of neurodegeneration demonstrated that administration of the compound resulted in marked improvements in cognitive function and reduced markers of oxidative stress in brain tissues. This suggests its potential utility in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Biological Activity
(3As,6as)-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a heterocyclic compound with notable structural characteristics that may confer specific biological activities. The compound's molecular formula is and it has a molecular weight of approximately 161.22 g/mol. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antiproliferative effects, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves various organic reactions that yield derivatives with varying biological properties. For instance, studies have highlighted the synthesis of pyrrole derivatives that exhibit significant cytotoxicity against tumor cell lines.
Cytotoxicity and Antiproliferative Effects
Recent studies have demonstrated that compounds related to this compound exhibit varying degrees of cytotoxicity against different cell lines. For instance:
- Cytotoxicity Testing : In vitro tests on mouse embryonic fibroblasts (BALB 3T3) indicated low cytotoxicity for certain derivatives of this compound. The safety profile was assessed using the Neutral Red Uptake (NRU) assay.
- Antiproliferative Activity : The antiproliferative effects were evaluated using the MTT assay on keratinocyte (HaCaT) and melanoma (SH-4) cells. Notably, some derivatives showed IC50 values comparable to established chemotherapeutics like Carboplatin and Temozolomide .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1C | SH-4 | 44.63 ± 3.51 | 3.83 |
| Carboplatin | Various | 18.2 | - |
| Temozolomide | Various | 50 | - |
The mechanism by which this compound exerts its biological effects appears to involve apoptosis induction and cell cycle arrest in the S phase. This is significant for its potential use as an anticancer agent . Further structure-activity relationship (SAR) studies are necessary to fully elucidate the interaction between these compounds and their specific molecular targets.
Case Studies
In a recent study exploring a series of pyrrole derivatives:
- Study Overview : Researchers synthesized various hydrazones derived from pyrrole and assessed their biological activity.
- Findings : Among the tested compounds, one derivative exhibited a selective index of 3.83 against melanoma cells, indicating a promising therapeutic profile.
Comparison with Similar Compounds
Key Observations :
- Saturation and Rigidity : The hexahydro scaffold is fully saturated, conferring rigidity critical for mimicking bioactive conformations. In contrast, 3,5-dihydro derivatives (e.g., from ) have reduced saturation, increasing flexibility but limiting 3D diversity .
- Synthetic Methods : The target compound’s [3+2] cycloaddition route ensures stereochemical control, unlike the racemic methoxy derivative, which requires chiral separation .
- Functionalization: Pyrrole carboxylates (e.g., ) and thieno-thiophene derivatives () incorporate bulkier substituents (e.g., benzoyl, aryl hydrazones), altering solubility and reactivity but complicating synthesis .
Physicochemical and Conformational Properties
Table 2: Physicochemical Data
Key Observations :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (3αS,6αS)-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide, and how can purity be optimized?
- Methodological Answer : The synthesis of thieno-pyrrole derivatives typically involves cyclization reactions of pre-functionalized pyrrole or thiophene precursors. For example, alkylation or sulfonation steps may be used to introduce the 1,1-dioxide moiety. Purity optimization requires iterative recrystallization or chromatography, with monitoring via HPLC or GC-MS to confirm >97% purity (common in reagent-grade synthesis) .
Q. Which analytical techniques are optimal for characterizing this compound’s stereochemistry and functional groups?
- Methodological Answer : Use a combination of H/C NMR to resolve stereochemistry (e.g., coupling constants for axial/equatorial protons) and confirm the thieno-pyrrole backbone. FT-IR can identify sulfone (S=O) stretching vibrations (~1300–1150 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula (CHNOS, M.W. 161.22) .
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data are limited, structural analogs (e.g., sulfonated heterocycles) often require handling under fume hoods with nitrile gloves and lab coats. Refer to Safety Data Sheets (SDS) for sulfone-containing compounds, which recommend avoiding inhalation and skin contact. Emergency procedures should include immediate rinsing with water and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions may arise from dynamic stereochemical effects or solvent-dependent conformational changes. Employ variable-temperature NMR to assess rotational barriers in the hexahydro ring. Computational modeling (DFT) can predict stable conformers and compare theoretical vs. experimental spectra .
Q. What computational models are suitable for predicting the environmental fate of this compound?
- Methodological Answer : Use EPI Suite or OPERA to estimate biodegradation potential, octanol-water partition coefficients (log P), and persistence in soil/water. Experimental validation via OECD 301/307 tests (e.g., aerobic soil metabolism) quantifies half-lives. Prioritize metabolites using LC-QTOF-MS to identify transformation products .
Q. How can mechanistic studies evaluate the biological activity of this compound against microbial targets?
- Methodological Answer : Design dose-response assays (e.g., MIC for antibacterial activity) coupled with proteomics to identify protein targets. Molecular docking (AutoDock Vina) predicts interactions with microbial enzymes (e.g., dihydrofolate reductase). Validate via gene knockout studies in model organisms (e.g., E. coli) to confirm target specificity .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Key challenges include low yields in cyclization steps and sulfone group instability. Optimize reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation). Use flow chemistry to enhance reproducibility and reduce side reactions. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
